3-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
3-Methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 3-methoxy-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the effects could be diverse, depending on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 3-Methoxy-1H-indole-2-carboxylic acid, have been found to interact with multiple receptors, making them useful in developing new derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities .
Cellular Effects
The application of indole derivatives, including this compound, has shown promising effects in the treatment of cancer cells, microbes, and different types of disorders in the human body . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They are involved in various metabolic pathways, including the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole cyclization. This method uses phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . For instance, the reaction of 3-methoxyphenylhydrazine with glyoxylic acid under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-Methoxy-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological roles.
5-Methoxyindole-2-carboxylic acid: Another methoxy-substituted indole with distinct chemical properties.
Uniqueness: 3-Methoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of methoxy and carboxylic acid groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-methoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-6-4-2-3-5-7(6)11-8(9)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFXYMTUUVNCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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